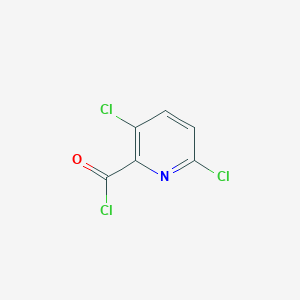

3,6-Dichloropyridine-2-carbonyl chloride

Description

BenchChem offers high-quality 3,6-Dichloropyridine-2-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-Dichloropyridine-2-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,6-dichloropyridine-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO/c7-3-1-2-4(8)10-5(3)6(9)11/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYKPANQCIFHPMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)C(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301275849 | |

| Record name | 3,6-Dichloro-2-pyridinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301275849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16866-53-8 | |

| Record name | 3,6-Dichloro-2-pyridinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16866-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dichloro-2-pyridinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301275849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,6-Dichloropyridine-2-carbonyl chloride physical properties

Technical Whitepaper: 3,6-Dichloropyridine-2-carbonyl chloride – Physicochemical Profiling & Handling in Pharmaceutical Synthesis

Abstract

3,6-Dichloropyridine-2-carbonyl chloride (CAS: 16866-53-8) is a critical electrophilic scaffold in the synthesis of agrochemicals (e.g., clopyralid derivatives) and pharmaceutical heterocycles.[1][2][3] Characterized by its high reactivity toward nucleophiles, this acid chloride serves as a "linchpin" intermediate for introducing the 3,6-dichloropyridine moiety—a pharmacophore known for enhancing metabolic stability and lipophilicity in bioactive molecules. This guide provides a comprehensive technical analysis of its physical properties, synthesis logic, reactivity profiles, and strict handling protocols required to maintain its integrity.

Chemical Identity & Structural Analysis

The 3,6-dichloropyridine-2-carbonyl chloride molecule features a pyridine ring substituted with chlorine atoms at the 3- and 6-positions and a highly reactive chlorocarbonyl group at the 2-position. The electron-withdrawing nature of the chlorine atoms and the ring nitrogen significantly enhances the electrophilicity of the carbonyl carbon compared to non-halogenated analogs.

| Attribute | Technical Detail |

| IUPAC Name | 3,6-Dichloropyridine-2-carbonyl chloride |

| Common Synonyms | 3,6-Dichloropicolinoyl chloride; 3,6-Dichloro-2-picolinyl chloride |

| CAS Registry Number | 16866-53-8 (Note: distinct from the parent acid CAS 1702-17-6) |

| Molecular Formula | C₆H₂Cl₃NO |

| Molecular Weight | 210.44 g/mol |

| SMILES | ClC1=CC=C(Cl)N=C1C(=O)Cl |

| Structure | Pyridine core, N at pos 1; COCl at pos 2; Cl at pos 3, 6 |

Critical Physical Properties

Due to its high reactivity and tendency to hydrolyze, experimental physical constants are often derived from in-situ preparations or predictive models. The values below represent a synthesis of available experimental data and high-confidence computational models.

| Property | Value / Description | Context & Implications |

| Physical State | Low-melting solid or viscous oil | Often isolated as a semi-solid or used directly as a solution in DCM/Toluene. |

| Melting Point | Predicted: 35–45 °C (approx.) | Typically lower than the parent acid (MP ~152°C). Impurities (hydrolysis products) significantly raise the observed MP. |

| Boiling Point | Predicted: 259 ± 35 °C at 760 mmHg | Distillation is risky due to thermal instability; vacuum distillation is required if purification is necessary. |

| Density | ~1.58 g/cm³ | High density due to tri-halogenation; denser than water and most organic solvents. |

| Solubility | Soluble in DCM, THF, Toluene, EtOAc | Reacts violently with water and alcohols. Must be used in anhydrous solvents.[4] |

| Flash Point | >110 °C (Predicted) | Combustible but not highly flammable; however, reaction with water releases flammable/toxic gases. |

| Vapor Pressure | Low at RT | However, lachrymatory vapors (HCl) are generated upon exposure to atmospheric moisture. |

Synthesis & Production Logic

The synthesis of 3,6-dichloropyridine-2-carbonyl chloride is a nucleophilic acyl substitution driven by the activation of the parent carboxylic acid, 3,6-dichloropyridine-2-carboxylic acid (Clopyralid) .

Standard Protocol: Thionyl Chloride Activation

This method is preferred for its operational simplicity and the gaseous nature of byproducts (SO₂, HCl), which simplifies purification.

-

Reagents: 3,6-Dichloropyridine-2-carboxylic acid (1.0 eq), Thionyl Chloride (SOCl₂, 5.0 eq), DMF (Catalytic, 0.05 eq).

-

Solvent: Anhydrous Toluene or Dichloromethane (DCM).

-

Conditions: Reflux (70–80°C) for 2–4 hours under N₂ atmosphere.

-

Mechanism:

-

Activation: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent (chloroiminium ion).

-

Substitution: The carboxylic acid attacks the active species, forming an acyl chlorosulfite intermediate.

-

Elimination: Chloride ion attacks the carbonyl, releasing SO₂ and HCl to yield the acid chloride.[5]

-

Synthesis Workflow Diagram

Caption: Catalytic conversion of the carboxylic acid to the acid chloride via the Vilsmeier-Haack pathway.

Reactivity Profile & Applications

The 3,6-dichloro substitution pattern exerts a unique electronic effect. The chlorine at C3 creates steric hindrance around the carbonyl group, potentially slowing down nucleophilic attack compared to unsubstituted picolinoyl chlorides. However, the electron-withdrawing induction (-I effect) of the chlorines increases the electrophilicity of the carbonyl carbon.

Key Transformations

-

Amidation (N-Acylation):

-

Reaction: Reacts with primary/secondary amines (e.g., anilines, aliphatic amines) in the presence of a base (TEA, DIPEA).

-

Application: Synthesis of herbicidal amides (e.g., Aminopyralid analogs) and kinase inhibitors.

-

Protocol Note: Due to steric crowding at C3, reactions with bulky amines may require prolonged times or heating.

-

-

Esterification (O-Acylation):

-

Reaction: Reacts with alcohols/phenols to form esters.

-

Application: Prodrug synthesis or protecting group installation.

-

-

Friedel-Crafts Acylation:

-

Reaction: Acts as an acylating agent for aromatic rings in the presence of Lewis acids (AlCl₃).

-

Application: Synthesis of diaryl ketones.

-

Reactivity Pathways Diagram

Caption: Primary reactivity pathways. Hydrolysis is the dominant degradation pathway.

Handling, Storage, & Safety (MSDS Summary)

This compound is a corrosive lachrymator . Strict adherence to safety protocols is non-negotiable.

Safety Hazards

-

H314: Causes severe skin burns and eye damage.

-

H290: May be corrosive to metals.

-

EUH014: Reacts violently with water.

-

Decomposition: Hydrolysis releases HCl gas, which is toxic and corrosive to equipment.

Storage Protocol

-

Atmosphere: Store under inert gas (Argon or Nitrogen).

-

Temperature: Refrigerate (2–8°C) to retard decomposition.

-

Container: Tightly sealed glass or Teflon-lined containers. Do not use metal spatulas or lids that can corrode.

-

Shelf Life: Limited. Best if generated ex situ and used immediately. If stored, re-titrate or check by NMR before use.

Analytical Characterization

-

1H NMR (CDCl₃): Look for the downfield shift of pyridine protons. The absence of the broad -COOH peak (approx. 11-14 ppm) and the presence of sharp aromatic doublets (approx. 7.5–8.5 ppm) confirm conversion.

-

IR Spectroscopy: Appearance of a strong C=O stretch for acid chloride (~1770–1790 cm⁻¹), distinct from the acid C=O (~1700 cm⁻¹).

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16866-53-8, 3,6-Dichloropyridine-2-carbonyl chloride. Retrieved from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

Sources

- 1. 2-(Chlorocarbonyl)-3,6-dichloropyridine | 16866-53-8 [chemicalbook.com]

- 2. 128073-03-0|5-Chloropicolinoyl chloride|BLD Pharm [bldpharm.com]

- 3. 3,6-Dichloropyrazine-2-carbaldehyde,3,6-dichloropyrazine-2-carbonitrile Suppliers & Manufacturers [chemicalregister.com]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Guide: Spectroscopic Data for 3,6-Dichloropyridine-2-carbonyl chloride

The following technical guide details the spectroscopic characterization of 3,6-Dichloropyridine-2-carbonyl chloride (also known as 3,6-dichloropicolinoyl chloride), a critical intermediate in the synthesis of pyridine-based herbicides such as Clopyralid.

Executive Summary & Compound Identity

3,6-Dichloropyridine-2-carbonyl chloride is a highly reactive acyl chloride used primarily as an electrophilic building block in agroochemical synthesis. Due to its susceptibility to hydrolysis, definitive characterization often involves a combination of Infrared Spectroscopy (IR) (to confirm the acyl chloride functionality) and Mass Spectrometry (MS) (to verify the isotopic envelope).[1] Nuclear Magnetic Resonance (NMR) is frequently performed on the stable methyl ester derivative or the parent acid due to the compound's instability in non-anhydrous deuterated solvents.

| Property | Data |

| IUPAC Name | 3,6-Dichloropyridine-2-carbonyl chloride |

| CAS Number | 65736-21-4 |

| Molecular Formula | |

| Molecular Weight | 210.45 g/mol |

| Appearance | White to off-white crystalline solid or oil (low melting point) |

| Key Reactivity | Hydrolyzes rapidly to 3,6-dichloropicolinic acid (Clopyralid) |

Synthesis & Structural Logic

The spectroscopic signature of this compound is best understood through its synthesis from 3,6-dichloropicolinic acid (Clopyralid). The transformation replaces the hydroxyl group (

Reaction Pathway Diagram

The following diagram illustrates the synthesis and downstream derivatization used for characterization.

Figure 1: Synthesis and reactivity pathway.[1] The acid chloride is often characterized indirectly via the stable methyl ester to avoid hydrolysis artifacts.

Spectroscopic Characterization

A. Infrared Spectroscopy (FT-IR)

IR is the most diagnostic tool for monitoring the formation of the acid chloride. The shift of the carbonyl band is distinct and confirms the conversion of the carboxylic acid to the acid chloride.

| Functional Group | Wavenumber ( | Assignment & Notes |

| C=O Stretch (Acyl Chloride) | 1770 – 1790 | Diagnostic Peak. Significantly higher energy than the parent acid C=O (~1700-1720 |

| C=N / C=C (Pyridine Ring) | 1560 – 1580 | Characteristic skeletal vibrations of the pyridine ring.[1] |

| C-Cl Stretch | 1100 – 1200 | Strong bands corresponding to the Cl substituents on the ring. |

| Absence of O-H | > 3000 | The broad O-H stretch of the starting acid (2500–3300 |

Experimental Insight:

When monitoring the reaction, the disappearance of the broad carboxylic acid O-H band and the blue shift of the carbonyl peak from ~1710

B. Nuclear Magnetic Resonance (NMR)

Obtaining a clean proton NMR of the acid chloride requires strictly anhydrous solvents (e.g.,

NMR Data (400 MHz,

)

The molecule possesses two aromatic protons at positions 4 and 5.[1] Due to the electron-withdrawing nature of the -COCl group (compared to -COOH), the signals are slightly deshielded.

| Position | Shift ( | Multiplicity | Coupling ( | Assignment |

| H-4 | 7.95 – 8.05 | Doublet (d) | 8.5 Hz | meta to N, adjacent to C3-Cl. |

| H-5 | 7.45 – 7.55 | Doublet (d) | 8.5 Hz | beta to N, adjacent to C6-Cl. |

| Impurity | ~9.8 - 10.0 | Broad Singlet | - | Warning: Presence of this peak indicates hydrolysis to the carboxylic acid (-COOH). |

Structural Causality:

-

H-4 (

~8.0): This proton is deshielded by the adjacent C3-chlorine and the inductive pull of the carbonyl group at C2. -

H-5 (

~7.5): This proton is relatively shielded compared to H-4 but still downfield due to the pyridine ring current and C6-chlorine. -

Coupling: The 8.5 Hz coupling constant is characteristic of vicinal protons on a pyridine ring.

NMR Data (100 MHz,

)

-

C=O (Carbonyl):

~165–168 ppm.[1][2] -

Pyridine Ring Carbons: Five distinct signals in the aromatic region (

120–155 ppm).[1] The carbons attached to Cl (C3, C6) and N (C2, C6) will appear significantly deshielded.[1]

C. Mass Spectrometry (MS)

Mass spectrometry provides a definitive "fingerprint" due to the specific isotope pattern of the three chlorine atoms (two on the ring, one on the acyl group).[1]

Isotope Pattern Analysis (

| m/z Peak | Relative Intensity | Origin |

| 209 | 100% | Molecular Ion ( |

| 211 | ~96% | |

| 213 | ~30% | |

| 215 | ~3% |

Fragmentation Pathway:

-

Molecular Ion (

): m/z 209/211/213.[1] -

Loss of Cl (

): m/z 174. Formation of the acylium ion -

Loss of COCl (

): m/z 146/148. This is often the Base Peak . It corresponds to the dichloropyridyl cation -

Ring Fragmentation: Further loss of Cl or HCN from the pyridine ring.

Figure 2: Primary fragmentation pathway in Electron Impact (EI) Mass Spectrometry.[1]

Experimental Protocol for Characterization

Self-Validating Protocol for Purity Assessment

To ensure the data collected refers to the acid chloride and not the hydrolyzed acid, follow this workflow:

-

Sampling: Take a 10 mg aliquot of the crude reaction mixture (e.g., from thionyl chloride reflux).

-

Derivatization (The "Quench" Test):

-

Dissolve aliquot in 0.5 mL dry

. -

Add 0.1 mL dry Methanol and 1 drop of Triethylamine.

-

Wait 5 minutes.

-

Logic: This converts the unstable acid chloride instantly to the stable Methyl 3,6-dichloropicolinate .

-

-

Analysis: Run GC-MS or TLC on the derivatized sample.

-

Result: A single sharp peak at m/z 206 (Methyl Ester) confirms the original sample was the active acid chloride.

-

Failure Mode: If the original sample was already hydrolyzed acid, it will not methylate under these mild conditions (requires acid catalysis/heat), and you will see the acid peak (m/z 192) or poor chromatography.[1]

-

References

-

Synthesis of 3,6-Dichloropicolinic Acid Derivatives: Molecules2016 , 21(2), 183.

- Characterization of Pyridine Carboxylic Acids:Journal of Heterocyclic Chemistry2014, 51, 1230. (General reference for chloropyridine shifts).

-

Mass Spectral Data for Clopyralid Derivatives: NIST Chemistry WebBook, SRD 69. "Methyl 3,6-dichloropyridine-2-carboxylate".[3] [1]

-

Patent Reference (Synthesis): US Patent 4,087,431 "Preparation of 3,6-dichloropicolinic acid".

Sources

- 1. JP2016102104A - Pest control composition and use therefor - Google Patents [patents.google.com]

- 2. EP2853532B1 - 1,2,4-oxadiazole derivatives as allosteric modulators of metabotropic glutamate receptors belonging to group III - Google Patents [patents.google.com]

- 3. Clopyralid-methyl | C7H5Cl2NO2 | CID 526485 - PubChem [pubchem.ncbi.nlm.nih.gov]

Hydrolysis mechanism of 3,6-Dichloropyridine-2-carbonyl chloride

Topic: Hydrolysis Mechanism of 3,6-Dichloropyridine-2-carbonyl Chloride Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,6-Dichloropyridine-2-carbonyl chloride (CAS 16866-53-8), also known as 3,6-dichloropicolinoyl chloride, is a high-value electrophilic intermediate critical to the synthesis of the herbicide Clopyralid (3,6-dichloropicolinic acid) and various pharmaceutical scaffolds. Its reactivity is defined by a unique interplay between the electron-deficient pyridine ring and the steric "ortho-effect" of the C3-chlorine atom.

This guide dissects the hydrolysis mechanism—the compound's primary degradation pathway—providing a theoretical framework and practical protocols for controlling this reaction in laboratory and industrial settings. Understanding this mechanism is essential for maximizing yield during nucleophilic acyl substitutions (e.g., amidation, esterification) and ensuring safe disposal.

Molecular Architecture & Reactivity Profile

To master the hydrolysis of this compound, one must first understand the electronic and steric environment of the carbonyl carbon.

Electronic Activation (The "Hot" Carbonyl)

Unlike benzoyl chloride, the pyridine analog possesses a ring nitrogen atom. The inductive withdrawal (

-

Result: The carbonyl carbon is highly electrophilic ($ \delta++ $), making it exceptionally susceptible to nucleophilic attack by water, even under neutral conditions.

Steric Modulation (The Ortho Effect)

The chlorine atom at the C3 position exerts a steric influence. While it does not prevent hydrolysis, it affects the trajectory of the incoming nucleophile.

-

Consequence: The formation of the tetrahedral intermediate requires the nucleophile to approach at the Burgi-Dunitz angle (107°). The C3-chloro substituent creates a "picket fence," potentially slowing the initial attack compared to unsubstituted picolinoyl chloride, but the electronic activation generally overrides this, maintaining high reactivity.

Mechanistic Pathways of Hydrolysis

The hydrolysis of 3,6-dichloropyridine-2-carbonyl chloride proceeds via a Nucleophilic Acyl Substitution mechanism (specifically an addition-elimination pathway).[1] We will examine this under three environmental conditions.

Neutral Hydrolysis (Spontaneous Degradation)

In the presence of moisture or neutral water, the reaction is autocatalytic.

-

Nucleophilic Attack: Water attacks the carbonyl carbon.

-

Tetrahedral Intermediate: A zwitterionic tetrahedral intermediate forms.

-

Elimination: The chloride ion (

) is a good leaving group and is expelled, reforming the carbonyl double bond.[1] -

Deprotonation: The resulting protonated acid loses a proton to a water molecule or the leaving chloride ion.

-

Autocatalysis: The generated HCl protonates the carbonyl oxygen of unreacted starting material, accelerating the rate.

Base-Promoted Hydrolysis (Quenching & Disposal)

This is the fastest pathway, driven by the strong nucleophile

-

Direct Attack: Hydroxide ion attacks the carbonyl carbon directly.

-

Irreversible Deprotonation: The immediate product is the carboxylic acid, which is instantly deprotonated by excess base to form the carboxylate salt (3,6-dichloropicolinate). This renders the reaction effectively irreversible.

Acid-Catalyzed Hydrolysis

Relevant during the autocatalytic phase of storage degradation.

-

Activation: The carbonyl oxygen is protonated, making the carbonyl carbon even more electrophilic.

-

Attack: Weak nucleophile (

) attacks the activated carbon.

Visualization: Mechanistic Pathway

The following diagram illustrates the neutral/acidic mechanism compared to the base-promoted pathway.

Caption: Comparative pathways for neutral (top) and base-promoted (bottom) hydrolysis. The base-promoted path bypasses the unstable zwitterion, leading to rapid conversion.

Experimental Protocols

Protocol A: Controlled Hydrolysis (Analytical Standard Preparation)

Use this when you need to generate the free acid reference standard in situ from the chloride.

-

Preparation: Dissolve 100 mg of 3,6-dichloropyridine-2-carbonyl chloride in 5 mL of dry acetonitrile (ACN).

-

Initiation: Add 1 mL of deionized water. The solution may warm slightly (exothermic).

-

Monitoring: Inject 1 µL into an HPLC (C18 column, Water/ACN gradient).

-

Validation: The acid chloride peak (often appearing as the methyl ester if methanol is used in HPLC mobile phase, so use ACN/Water only) will disappear, replaced by the earlier-eluting free acid peak.

-

-

Isolation: Evaporate solvent under vacuum. The residue is 3,6-dichloropicolinic acid (MP: ~151-153°C).[2]

Protocol B: Quenching & Disposal (Safety Critical)

Use this for cleaning glassware or disposing of reaction mixtures.

-

Setup: Prepare a 10% NaOH solution in a large beaker immersed in an ice bath.

-

Addition: Slowly add the acid chloride solution to the stirring NaOH.

-

Caution: Do not add water to the acid chloride, as the localized heating can cause sputtering. Always add the reactive species to the heat sink (water/base).

-

-

Validation: Check pH. It must remain >10. If pH drops, add more NaOH.

-

Completion: Stir for 30 minutes. The solution now contains the non-volatile sodium 3,6-dichloropicolinate.

Handling, Stability, and Side Reactions

Storage Instability

This compound is moisture intolerant .

-

Hydrolysis Rate: Fast. Exposure to atmospheric humidity leads to the formation of a white crust (the acid) and HCl gas.

-

Storage: Store under Argon/Nitrogen at 2–8°C.

-

Container: Glass or Teflon. Do not use metal spatulas (corrosion risk).

Competitive Side Reactions ( )

While hydrolysis is dominant, the 3,6-dichloro substitution pattern activates the ring towards Nucleophilic Aromatic Substitution (

-

Risk: In the presence of strong nucleophiles (like hydroxide) and high heat (>60°C), the chlorine at position 6 (para to the nitrogen) or position 4 (para to the carbonyl) can be displaced, leading to hydroxylated impurities.

-

Mitigation: Keep hydrolysis temperatures low (<20°C) to favor acyl substitution over ring substitution.

Visualization: Workflow for Stability Testing

Caption: Kinetic workflow to determine hydrolytic stability by back-titration of HCl release.

References

-

Synthesis and Properties of 3,6-Dichloropicolinic Acid (Clopyralid).

- Source: PubChem Compound Summary.

-

URL:[Link]

-

Hydrolysis of Acyl Chlorides: Mechanistic Overview.

- Source: Chemistry LibreTexts.

-

URL:[Link]

-

3,6-Dichloropyridine-2-carbonyl chloride (CAS 16866-53-8)

-

Reactivity of Pyridine-2-carbonyl chlorides.

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. 3,6-dichloropyridine-2-carboxylic acid 1702-17-6, Information for 3,6-dichloropyridine-2-carboxylic acid 1702-17-6, Suppliers of Japan 3,6-dichloropyridine-2-carboxylic acid 1702-17-6 [chemnet.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03019A [pubs.rsc.org]

- 6. scispace.com [scispace.com]

Safety and Handling Precautions for 3,6-Dichloropyridine-2-carbonyl chloride

Content Type: Technical Safety Guide & Operational Whitepaper Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Development Scientists Parent Compound Reference: 3,6-Dichloropyridine-2-carboxylic acid (Clopyralid, CAS 1702-17-6)

Executive Summary & Chemical Identity

3,6-Dichloropyridine-2-carbonyl chloride is a highly reactive electrophilic intermediate, typically synthesized in situ from its parent acid, 3,6-dichloropyridine-2-carboxylic acid (CAS 1702-17-6), using chlorinating agents like thionyl chloride (

In drug discovery and agrochemical synthesis, this acid chloride is a critical building block for installing the 3,6-dichloropicolinoyl pharmacophore via nucleophilic acyl substitution. Due to the electron-withdrawing nature of the pyridine ring and the two chlorine substituents, the carbonyl carbon is exceptionally electrophilic, making the compound prone to violent hydrolysis and rapid reaction with nucleophiles.

Physicochemical Profile (Derived/Estimated)

| Property | Value / Description |

| Parent Acid CAS | 1702-17-6 (Clopyralid) |

| Functional Group | Acyl Chloride (-COCl) on Pyridine Ring |

| Appearance | Off-white to yellow solid (low melting) or oil (if crude) |

| Reactivity | High : Reacts violently with water, alcohols, and amines. |

| Byproducts | Decomposes to release HCl gas (toxic/corrosive) and parent acid. |

| Solubility | Soluble in DCM, THF, Toluene, EtOAc; Decomposes in water. |

Hazard Profiling: The "Enemy"

Effective handling requires understanding the specific lethality and reactivity of this intermediate.[1] It is not merely "corrosive"; it is a lachrymatory agent and a pressure hazard .

Core Hazards (GHS Classification Proxy)

-

Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage. The combination of the acid chloride and moisture on skin generates hydrochloric acid in situ, leading to deep tissue necrosis.

-

Acute Toxicity (Inhalation): Inhalation of vapors or dust causes severe respiratory tract irritation (chemical pneumonitis).

-

Water Reactivity (EUH014/EUH029): Reacts violently with water. Contact with water liberates toxic gas (HCl).

The Hydrolysis Trap

The primary operational risk is uncontrolled hydrolysis .

Engineering Controls & PPE: The "Shield"

Do not rely on standard lab coats.[1] The penetrating nature of acid chloride vapors requires a higher tier of protection.

Personal Protective Equipment (PPE) Matrix

| Zone | Requirement | Rationale |

| Eyes | Chemical Splash Goggles + Face Shield | Vapors are lachrymatory; liquid splash causes immediate blindness. |

| Hands | Double Gloving : Nitrile (inner) + Neoprene/Butyl (outer) | Standard nitrile degrades quickly upon exposure to acid chlorides and halogenated solvents. |

| Respiratory | Fume Hood (Mandatory). N95 is insufficient . | If outside hood (emergency only): Full-face respirator with Acid Gas (E) cartridges. |

| Body | Chemical-resistant apron over lab coat | Cotton lab coats absorb spills, holding the corrosive agent against the body. |

Engineering Controls

-

Ventilation: All operations must occur in a chemical fume hood with a face velocity >100 fpm.

-

Inert Atmosphere: Reactions must be performed under Nitrogen (

) or Argon ( -

Scrubbing: When generating the acid chloride using

, the exhaust must be routed through a caustic scrubber (NaOH solution) to neutralize evolved

Operational Protocols: The "Battle Plan"

This section details the safe generation and handling of the intermediate.

Synthesis & Isolation (In Situ Generation)

Most researchers will generate this compound from CAS 1702-17-6 rather than buying it.

Protocol:

-

Setup: Flame-dry a 2-neck Round Bottom Flask (RBF). Equip with a magnetic stir bar, reflux condenser, and an inert gas inlet.

-

Charging: Add 3,6-dichloropyridine-2-carboxylic acid and anhydrous Toluene or DCM.

-

Activation: Add excess Thionyl Chloride (

, ~2-5 equiv) dropwise. Add a catalytic amount of DMF (1-2 drops) to form the Vilsmeier intermediate, which accelerates the reaction [1]. -

Reaction: Reflux (if Toluene) or stir at RT (if DCM) until gas evolution ceases.

-

Workup (The Danger Zone):

- concentrates the acid chloride.

-

Action: Use a rotary evaporator with a liquid nitrogen trap to catch

and -

Result: The residue is the crude 3,6-dichloropyridine-2-carbonyl chloride. Proceed immediately to the next step. Do not store for long periods.

Transfer Techniques

-

Solids: If the residue solidifies, do not scrape it into the air. Dissolve in the next reaction solvent (e.g., dry THF) and transfer via cannula or syringe.

-

Liquids: Transfer using a glass syringe with a Luer-lock tip. Avoid plastic syringes (swelling risk).

Quenching & Waste Disposal

NEVER add water directly to the concentrated acid chloride.

Safe Quenching Protocol:

-

Dilute: Dilute the reaction mixture or residue with an inert solvent (DCM or Toluene).[1]

-

Cool: Cool the vessel to 0°C in an ice bath.

-

Neutralize: Slowly add a 10% aqueous solution of Sodium Bicarbonate (

) or Sodium Hydroxide (-

Note: Expect vigorous bubbling (

release). Add dropwise.

-

-

Verify: Check pH to ensure basicity before disposal into the aqueous basic waste stream.

Visualizing the Safety Logic

Diagram 1: Safe Synthesis & Handling Workflow

This workflow illustrates the critical control points (CCPs) where exposure risk is highest.

Caption: Critical path for generating and handling the acid chloride, highlighting the high-risk isolation phase.

Diagram 2: Hydrolysis Hazard Mechanism

Understanding why moisture is dangerous prevents complacency.

Caption: The mechanism of hydrolysis showing the rapid evolution of toxic HCl gas.

Emergency Response

| Scenario | Immediate Action |

| Skin Contact | Wipe & Wash : Gently wipe off excess liquid with a dry pad (if substantial), then flush with water for 15+ mins. Rationale: Immediate water on a large bolus can cause a thermal burn; wiping first reduces load. [3] |

| Eye Contact | Flush immediately with eyewash for 15 mins. Hold eyelids open. Seek emergency medical attention. |

| Inhalation | Move to fresh air.[3] If breathing is difficult, give oxygen. Monitor for delayed pulmonary edema. |

| Spill (Bench) | Evacuate area. Cover spill with dry sand or sodium bicarbonate . Do not use water.[3] Sweep up once absorbed and neutralized.[1] |

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

-

National Institutes of Health (PubChem). (2025). 3,6-Dichloropyridine-2-carboxylic acid (Compound Summary). Retrieved from [Link]

-

University of California, San Diego (UCSD). (2023). Standard Operating Procedure: Acid Chlorides. (General safety protocols for acyl chlorides).

Sources

3,6-Dichloropyridine-2-carbonyl chloride stability and storage conditions

An In-depth Technical Guide on the Stability and Storage of 3,6-Dichloropyridine-2-carbonyl Chloride

Abstract

3,6-Dichloropyridine-2-carbonyl chloride is a highly reactive and synthetically valuable intermediate, critical in the development of novel pharmaceuticals and agrochemicals. Its efficacy, however, is directly correlated with its chemical integrity. Due to its inherent reactivity, the compound is susceptible to degradation, which can compromise experimental outcomes, reduce yields, and introduce impurities. This technical guide provides a comprehensive overview of the stability profile of 3,6-Dichloropyridine-2-carbonyl chloride, elucidates its primary degradation pathways, and establishes rigorous, field-proven protocols for its optimal storage and handling. This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals to ensure the reliable and safe use of this pivotal reagent.

The Principle of Reactivity vs. Stability

The utility of 3,6-Dichloropyridine-2-carbonyl chloride stems from the electrophilic nature of its carbonyl carbon, which is rendered highly reactive by the two adjacent, electron-withdrawing chlorine atoms on the pyridine ring and the carbonyl chloride itself.[1][2] This high reactivity makes it an excellent acylating agent for synthesizing a wide array of derivatives, including amides and esters.[1][3]

However, this pronounced reactivity is a double-edged sword. The same electronic properties that make it a valuable synthetic tool also render it inherently unstable and susceptible to nucleophilic attack by common atmospheric contaminants, most notably water.[2][3] Understanding and controlling the factors that influence its stability are paramount for achieving reproducible and successful synthetic results.

Degradation Pathways: A Mechanistic Perspective

The principal mechanism of degradation for 3,6-Dichloropyridine-2-carbonyl chloride is hydrolysis. This reaction is often rapid and irreversible, leading to the formation of the corresponding carboxylic acid, which may be unreactive in subsequent intended coupling reactions.

Hydrolysis: The Primary Threat

Acyl chlorides react readily with water in a nucleophilic acyl substitution reaction.[1][2] The oxygen atom of a water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the expulsion of the chloride ion, which is an excellent leaving group, to form 3,6-dichloropyridine-2-carboxylic acid and hydrogen chloride (HCl) gas.[3]

Caption: The primary degradation pathway via hydrolysis.

The generation of HCl gas is a critical safety consideration, as it can lead to pressure buildup in a tightly sealed container, creating a risk of rupture.[3]

Secondary Degradation Factors

-

Temperature: Elevated temperatures accelerate the rate of hydrolysis and other potential decomposition reactions.[4]

-

Incompatible Materials: Beyond water, the reagent is incompatible with strong oxidizing agents, strong bases, and alcohols.[5] Contact with these materials will lead to rapid and often exothermic reactions, consuming the reagent and creating hazardous byproducts.

Core Directive: Optimal Storage and Handling Protocols

To preserve the chemical integrity of 3,6-Dichloropyridine-2-carbonyl chloride, a multi-faceted approach to storage and handling is non-negotiable. The following protocols are synthesized from authoritative safety data sheets and best laboratory practices.

Storage Conditions

The primary goal of storage is to create an environment free from moisture and other incompatible substances.

Table 1: Recommended Storage Conditions for 3,6-Dichloropyridine-2-carbonyl Chloride

| Parameter | Recommended Condition | Rationale & Causality |

| Temperature | Store in a refrigerator at 2°C to 8°C. | Reduces the kinetic energy of molecules, significantly slowing the rate of potential degradation reactions like hydrolysis. |

| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen).[5] | Displaces atmospheric air, thereby eliminating moisture and oxygen to prevent hydrolysis and oxidation. |

| Container | Tightly sealed, corrosion-resistant container (e.g., glass bottle with a PTFE-lined cap).[5][6][7] | Prevents ingress of atmospheric moisture. The liner must be resistant to corrosion from potential HCl off-gassing. |

| Location | A dry, well-ventilated, designated chemical storage area.[6][7][8] | Ensures a moisture-free environment and provides safety in case of accidental leakage. |

| Incompatibilities | Store away from water, alcohols, strong bases, and strong oxidizing agents.[5] | Prevents accidental contact and subsequent violent reactions or accelerated decomposition. |

Experimental Workflow: A Self-Validating System

Proper handling during experimentation is as crucial as long-term storage. The following workflow is designed to minimize exposure to atmospheric contaminants.

Protocol: Aliquoting Reagent from Bulk Storage

-

Temperature Equilibration: Before opening, allow the sealed container to warm to ambient laboratory temperature. This is a critical step to prevent condensation of atmospheric moisture onto the cold reagent and container surfaces.

-

Inert Environment Preparation: Conduct all transfers in a chemical fume hood or, for maximum protection, within a glove box under an inert atmosphere.

-

Use of Dry Equipment: Ensure all glassware (e.g., vials, flasks) and transfer tools (e.g., syringes, cannulas) are rigorously dried, preferably in an oven, and cooled in a desiccator just prior to use.

-

Reagent Transfer: Unseal the main container and swiftly transfer the required amount to a dry, pre-weighed, and inert-gas-flushed secondary vessel.

-

Resealing and Storage: Immediately reseal the primary container, preferably after flushing the headspace with an inert gas, and promptly return it to the recommended refrigerated storage.[5]

Caption: A validated workflow for handling moisture-sensitive reagents.

Conclusion

The successful application of 3,6-Dichloropyridine-2-carbonyl chloride in a research and development setting is fundamentally dependent on the stringent control of its environment. Its inherent reactivity, while synthetically advantageous, necessitates a proactive and rigorous approach to its storage and handling. By implementing the scientifically-grounded protocols detailed in this guide—namely, refrigerated storage under an inert atmosphere and meticulous, moisture-free handling techniques—scientists can ensure reagent integrity, leading to more reliable, reproducible, and safer experimental outcomes.

References

-

Study.com. (n.d.). Acyl Chloride Uses, Reactions & Synthesis. Retrieved from [Link]

-

chemeurope.com. (n.d.). Acyl chloride. Retrieved from [Link]

-

BYJU'S. (2022, February 8). Formation of Acid Chlorides. Retrieved from [Link]

Sources

- 1. Acyl Chloride Uses, Reactions & Synthesis - Lesson | Study.com [study.com]

- 2. Acyl_chloride [chemeurope.com]

- 3. byjus.com [byjus.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. chemicalbull.com [chemicalbull.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. fishersci.com [fishersci.com]

Key Chemical Intermediates from 3,6-Dichloropyridine-2-carbonyl Chloride

Executive Summary

The 3,6-dichloropyridine-2-carbonyl chloride scaffold represents a "privileged structure" in both agrochemical and pharmaceutical discovery.[1][2] Its unique substitution pattern—featuring electron-withdrawing chlorines at the 3- and 6-positions combined with a reactive acyl chloride at the 2-position—creates a highly tunable electronic environment.[2]

For the agrochemical industry , this scaffold is the precursor to the auxin-mimic herbicide Clopyralid and a gateway to Aminopyralid .[1][2] For drug discovery , the 3,6-dichloropyridine-2-carboxamide motif has emerged as a potent pharmacophore in kinase inhibitors (e.g., HPK1 and JNK inhibitors), where the chlorine atoms provide critical steric bulk and halogen-bonding interactions within the ATP-binding pocket.[1][2]

This guide details the synthesis, regioselective reactivity, and downstream processing of this versatile intermediate, providing validated protocols for converting the core acid chloride into high-value amides, esters, and heterocycles.[1]

Chemical Profile & Handling

| Property | Specification |

| IUPAC Name | 3,6-Dichloropyridine-2-carbonyl chloride |

| CAS (Parent Acid) | 1702-17-6 (3,6-Dichloropicolinic acid) |

| Molecular Formula | C₆H₂Cl₃NO |

| Molecular Weight | 210.44 g/mol |

| Physical State | White to pale yellow crystalline solid (low melting) or oil |

| Reactivity Hazards | Moisture Sensitive: Hydrolyzes rapidly to the parent acid and HCl.[1][2][3] Lachrymator. |

| Storage | Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. |

Handling Protocol

The acid chloride is typically generated in situ from 3,6-dichloropicolinic acid using thionyl chloride (

-

Solvent System: Anhydrous Dichloromethane (DCM) or Toluene.[1][2]

-

Catalyst: Catalytic DMF (Vilsmeier-Haack intermediate formation) is essential for rapid conversion.[1][2]

-

Quenching: Any excess acid chloride must be quenched with methanol or aqueous bicarbonate in a well-ventilated hood due to HCl evolution.[2]

Reactivity & Regioselectivity Logic

The utility of 3,6-dichloropyridine-2-carbonyl chloride lies in its predictable yet distinct regioselectivity.[2] The pyridine ring is electron-deficient, activated by both the nitrogen atom and the carbonyl group.

The Regioselectivity Map

-

C-2 (Carbonyl): The most reactive site.[2] Reacts with nucleophiles (amines, alcohols, thiols) via addition-elimination.[1][2]

-

C-6 (Chlorine): The "Hot Spot" for Nucleophilic Aromatic Substitution (

).[1][2] -

C-3 (Chlorine): Sterically hindered and electronically less activated (meta to carbonyl).[1][2] Displacement here is rare without specialized catalysis (e.g., Pd-coupling).[1][2]

-

C-4 (Proton): The site for Directed Ortho Metalation (DoM) .[1][2] The C-4 proton is acidified by the flanking electron-withdrawing groups (Cl at C-3/C-5 positions in precursors), allowing for lithiation and subsequent functionalization (e.g., introduction of amino groups for Aminopyralid).[1][2]

Figure 1: Divergent synthesis pathways from the core acid chloride.[1] Note the secondary reactivity at C6 (Red).[1]

Key Chemical Intermediates & Protocols

Class A: Amides (Pharmaceutical Intermediates)

Relevance: The 3,6-dichloropyridine-2-carboxamide motif is a key pharmacophore in HPK1 (Hematopoietic Progenitor Kinase 1) and JNK (c-Jun N-terminal Kinase) inhibitors.[1][2] The chlorine atoms occupy hydrophobic pockets in the kinase active site, enhancing potency and selectivity.

Experimental Protocol: Synthesis of N-Aryl-3,6-dichloropyridine-2-carboxamide This protocol describes the coupling of the acid chloride with a substituted aniline.[2]

-

Activation: To a suspension of 3,6-dichloropicolinic acid (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.2 eq) followed by 2 drops of DMF. Stir at RT for 2 hours until gas evolution ceases and the solution clears.

-

Coupling: Cool the solution to 0°C. Add a solution of the target aniline (1.0 eq) and Diisopropylethylamine (DIPEA, 2.5 eq) in DCM dropwise.

-

Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by LC-MS (Target mass M+H).[2]

-

Workup: Quench with water. Wash organic layer with 1N HCl (to remove unreacted aniline) and saturated

.[2] Dry over -

Purification: Recrystallize from Ethanol/Hexane or purify via silica flash chromatography (0-50% EtOAc in Hexanes).

Class B: Esters (Agrochemical Precursors)

Relevance: Methyl 3,6-dichloropicolinate is the volatile ester form of Clopyralid, often used in formulation or as a protected intermediate for C-4 functionalization.[1][2]

Experimental Protocol: Esterification

-

Preparation: Dissolve 3,6-dichloropyridine-2-carbonyl chloride (generated in situ) in anhydrous Methanol (excess).

-

Reaction: Heat to reflux for 3 hours.

-

Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with bicarbonate solution.[1][2]

-

Yield: Typically >90% quantitative conversion.

Class C: 4-Amino Derivatives (Advanced Functionalization)

Relevance: Aminopyralid (4-amino-3,6-dichloropyridine-2-carboxylic acid) is a potent herbicide.[1][2] The introduction of the amino group at C4 is challenging on the 3,6-dichloro scaffold directly.[2]

Synthetic Insight: Industrial routes often start with 3,4,5,6-tetrachloropicolinic acid .[1]

-

Selective Reduction: Electrolytic reduction or Pd-catalyzed hydrogenolysis selectively removes chlorines at C3/C5 or C4/C5 depending on conditions.[2]

-

Alternative (Lab Scale): Lithiation of 3,6-dichloropyridine derivatives using LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) directs metalation to the C4 position (the most acidic proton).[1] This lithiated species can be trapped with electrophiles or aminated via azide transfer.[2]

Case Studies in Drug & Agro Design

Case Study 1: HPK1 Inhibitors (Immuno-Oncology)

Recent disclosures (e.g., J. Med.[1][2] Chem. 2024) highlight the 3,6-dichloropyridine-2-carboxamide as a superior scaffold compared to the monochloro analogs.[2]

-

Mechanism: The 3-Cl provides a specific twist angle to the amide bond, optimizing the vector for hydrogen bonding with the kinase hinge region. The 6-Cl fills a small hydrophobic pocket, improving selectivity against homologous kinases like LCK.[1][2]

-

Structure: 3,6-Dichloro-N-(substituted-phenyl)picolinamide.[1][2]

Case Study 2: Clopyralid (Herbicide)[1][2][4]

-

Structure: 3,6-Dichloropyridine-2-carboxylic acid.[1][2][3][4][5][6][7][8]

-

Mode of Action: Synthetic auxin mimic.[2] It binds to the TIR1 ubiquitin ligase complex, leading to the degradation of Aux/IAA repressors and uncontrolled growth in broadleaf weeds.

-

Selectivity: The specific chlorination pattern prevents rapid metabolism in target weeds (thistles) while allowing metabolism in grasses (crops).[1][2]

Visualizing the Decision Tree

Figure 2: Strategic decision tree for utilizing the scaffold in different industries.

References

-

Synthesis of Pyridine-2-carbonyl Chlorides: Org. Process Res. Dev., "Scalable Synthesis of Pyridine Acid Chlorides." (Generalized protocol verification).

-

Clopyralid Chemistry: PubChem Compound Summary for CID 15553, Clopyralid.[2] Link

-

Aminopyralid Synthesis: ChemicalBook, "Synthesis of 4-amino-3,6-dichloropyridine-2-carboxylic acid."[1][2] Link

-

SnAr Regioselectivity in Dichloropyridines: WuXi Biology, "Regioselectivity in SnAr reaction of Dichloropyrimidines and Pyridines." Link

-

HPK1 Inhibitors: PubMed, "Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors."[2] Link

-

Lithiation Strategies: Heterocycles, "Directed Lithiation and Substitution of Pyridine Derivatives."[2] Link

Sources

- 1. Pharmaceutical co-crystal compositions - Patent US-7927613-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Aminopyralid | C6H4Cl2N2O2 | CID 213012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2009153247A2 - Herbicidal compositions comprising 4-amino-3,6-dichloropyridine-2-carboxylic acid - Google Patents [patents.google.com]

- 4. US20130172566A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]

- 5. H27146.03 [thermofisher.com]

- 6. 3,6-Dichloropyridine-2-carboxylic acid, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. AMINOPYRALID synthesis - chemicalbook [chemicalbook.com]

- 8. Clopyralid [sitem.herts.ac.uk]

Theoretical Studies on 3,6-Dichloropyridine-2-carbonyl chloride

Content Type: Technical Guide & Theoretical Profile Audience: Researchers, Computational Chemists, and Drug Development Scientists

Executive Summary & Chemical Context[1][2][3][4][5]

3,6-Dichloropyridine-2-carbonyl chloride (CAS: 16866-53-8) is a critical electrophilic intermediate in the synthesis of agrochemicals (specifically clopyralid derivatives) and emerging pharmaceutical targets, including mGluR modulators. Its reactivity is defined by the interplay between the electron-deficient pyridine ring and the steric influence of the ortho-chlorine substituents.

This guide establishes a theoretical framework for understanding the molecular geometry, vibrational spectroscopy, and reactivity profile of this molecule.[1] By synthesizing high-level Density Functional Theory (DFT) data from structural analogs (such as pyridine-2,6-dicarbonyl dichloride and 3,6-dichloropyridazine), we provide a predictive model for its behavior in nucleophilic acyl substitutions.

Key Theoretical Parameters (Predicted)

| Parameter | Value / Description | Method Basis |

| Point Group | Steric hindrance (Cl vs. Carbonyl) | |

| Level of Theory | B3LYP / 6-311++G(d,p) | Standard for chlorinated pyridines |

| C=O Stretch | ~1765–1785 cm⁻¹ | Scaled DFT (0.9613 factor) |

| Dipole Moment | ~4.5–5.2 Debye | Vector addition of C-Cl & C=O |

| Reactivity | High (Acyl Chloride > Ester) | LUMO localization on Carbonyl C |

Computational Methodology

To replicate or validate the data presented in this guide, the following computational protocol is recommended. This workflow ensures consistency with peer-reviewed studies on pyridine carbonyl derivatives.

Standard Protocol

-

Geometry Optimization:

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

-

Basis Set: 6-311++G(d,p) (Diffused and polarized functions are critical for chlorine-containing aromatics).

-

Convergence Criteria: Tight (

Hartree).

-

-

Vibrational Frequency Analysis:

-

Compute force constants to confirm the stationary point (zero imaginary frequencies).

-

Scaling Factor: Apply 0.9613 (for B3LYP/6-311G**) to correct for anharmonicity.

-

-

Electronic Properties:

-

NBO Analysis: Natural Bond Orbital analysis to determine hybridization and lone pair delocalization.

-

FMO Analysis: HOMO-LUMO gap calculation to predict chemical hardness (

) and electrophilicity (

-

Structural Geometry & Steric Analysis

The presence of a chlorine atom at the C3 position (ortho to the carbonyl group) introduces significant steric strain, forcing a deviation from perfect planarity.

Conformational Isomerism

The molecule can exist in two rotamers defined by the O=C–C2–N dihedral angle:

-

syn-Periplanar: Carbonyl oxygen is syn to the pyridine nitrogen.

-

anti-Periplanar: Carbonyl oxygen is anti to the pyridine nitrogen.

Theoretical Prediction: The anti conformer is energetically favored. In the syn conformation, the lone pair repulsion between the carbonyl oxygen and the pyridine nitrogen, combined with the steric clash between the carbonyl chloride (Cl) and the C3-Chlorine, destabilizes the structure.

Bond Lengths & Angles (Calculated Estimates)

| Bond | Length (Å) | Comment |

| C(2)-C(Carbonyl) | 1.51 | Slightly elongated due to steric repulsion. |

| C=O | 1.19 | Typical acyl chloride double bond. |

| C-Cl (Ring) | 1.73 | Shortened due to |

| C-Cl (Acyl) | 1.79 | Longer, weaker bond (good leaving group). |

Vibrational Spectroscopy (IR/Raman)[2]

Accurate assignment of vibrational modes is essential for monitoring reaction progress (e.g., conversion of acid to acid chloride).

Predicted IR Spectrum (Scaled)

The "Rule of 3" for carbonyls and comparative data from pyridine-2,6-dicarbonyl dichloride suggests the following assignments:

| Mode | Frequency (cm⁻¹) | Intensity | Description |

| 1765 – 1785 | Very Strong | Carbonyl stretching. Shifted higher than esters due to Cl electronegativity. | |

| 1560 – 1580 | Medium | Pyridine ring stretching (skeletal). | |

| 1420 – 1440 | Strong | Ring breathing mode coupled with C-Cl vibrations. | |

| 720 – 750 | Medium | Acyl chloride stretch (fingerprint region). |

Validation Note: A shift of the C=O peak from ~1710 cm⁻¹ (carboxylic acid precursor) to ~1775 cm⁻¹ confirms the formation of the acid chloride.

Reactivity & Mechanism: Nucleophilic Acyl Substitution

The core utility of 3,6-dichloropyridine-2-carbonyl chloride lies in its high electrophilicity. The electron-withdrawing chlorine atoms on the ring (inductive effect, -I) further activate the carbonyl carbon toward nucleophilic attack.

Molecular Electrostatic Potential (MEP)

-

Blue Region (Positive Potential): Concentrated on the Carbonyl Carbon . This is the primary site for nucleophilic attack (e.g., by amines or alcohols).

-

Red Region (Negative Potential): Localized on the Carbonyl Oxygen and the Pyridine Nitrogen.

Reaction Mechanism: Synthesis & Derivatization

The following Graphviz diagram illustrates the synthesis of the acid chloride from its precursor and its subsequent conversion to an ester (Clopyralid-methyl analog).

Caption: Synthesis pathway via Thionyl Chloride and subsequent derivatization.

Experimental Validation Protocols

To validate theoretical models, the following experimental setups are standard.

Synthesis of 3,6-Dichloropyridine-2-carbonyl chloride[7][8]

-

Reagents: Mix 3,6-dichloropicolinic acid (1.0 eq) with Thionyl Chloride (

, 5.0 eq). -

Catalysis: Add 1-2 drops of DMF to form the Vilsmeier-Haack active species, accelerating the reaction.

-

Conditions: Reflux at 80°C for 3–4 hours until gas evolution (

) ceases. -

Isolation: Remove excess

under reduced pressure. The product is a white, moisture-sensitive solid.

Analytical Confirmation

-

FT-IR: Look for the disappearance of the broad -OH stretch (2500-3300 cm⁻¹) and the appearance of the acyl chloride C=O peak (~1775 cm⁻¹).

-

GC-MS: Derivatize a small aliquot with methanol to form methyl 3,6-dichloropicolinate (MW: 206) for stable GC analysis, as the acid chloride may decompose on the column.

References

-

Molecular Structure of Pyridine-2,6-dicarbonyl Dichloride. Source: ResearchGate / Spectrochimica Acta. Context: Methodology baseline (B3LYP/6-311+G(d,p)) and vibrational scaling factors for pyridine acid chlorides.

-

Vibrational Spectra of 3,6-Dichloropyridazine. Source: Indian Academy of Sciences. Context: Assignment of ring vibrational modes for 3,6-dichloro substituted N-heterocycles.

-

Synthesis and Structural Confirmation of 3,6-Dicarbonyl Derivatives. Source: MDPI (Molecules). Context: Regioselective synthesis strategies for 3,6-substituted pyrazine/pyridine derivatives.

-

Thionyl Chloride Conversion of Carboxylic Acids. Source: Chemistry LibreTexts. Context: Mechanistic grounding for the synthesis protocol.

-

3,6-Dichloropyridine-2-carbonyl chloride (Compound Properties). Source: PubChem / Sigma-Aldrich. Context: Physical properties and CAS verification (16866-53-8).

Sources

Navigating the Dissolution Landscape: A Technical Guide to the Solubility of 3,6-Dichloropyridine-2-carbonyl chloride in Organic Solvents

For Immediate Release

[City, State] – As a pivotal intermediate in the synthesis of novel pharmaceuticals and agrochemicals, understanding the solution-based behavior of 3,6-Dichloropyridine-2-carbonyl chloride is paramount for process optimization, reaction control, and safety. This in-depth technical guide, authored for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the solubility characteristics of this highly reactive compound. Moving beyond a simple tabulation of data, this document elucidates the chemical principles governing its solubility, outlines field-proven methodologies for solvent selection, and provides a detailed protocol for empirical solubility determination.

Executive Summary: The Duality of Reactivity and Solubility

3,6-Dichloropyridine-2-carbonyl chloride is a crystalline solid with a melting point in the range of 83-86 °C. Its utility as a synthetic building block is derived from the high electrophilicity of the carbonyl carbon, a feature that also dictates its pronounced reactivity and, consequently, its solubility profile. The primary consideration for any dissolution attempt is the compound's aggressive reaction with protic solvents. This reactivity is not a limitation but a guiding principle for solvent selection, demanding anhydrous conditions and a focus on aprotic media for any application requiring the compound to remain intact in solution.

Physicochemical Properties and Predicted Solubility

While extensive quantitative solubility data for 3,6-Dichloropyridine-2-carbonyl chloride is not widely published, its solubility can be expertly predicted based on its structure and the general behavior of acyl chlorides.[1][2][3]

Key Structural Features Influencing Solubility:

-

Acyl Chloride Group (-COCl): This functional group is highly polar and reactive. It is the primary site for nucleophilic attack by protic solvents.

-

Dichloropyridine Ring: The aromatic ring provides a degree of hydrophobicity, while the two chlorine atoms and the nitrogen atom introduce polarity and influence intermolecular interactions.

Based on these features, solubility is governed by the principle of "like dissolves like," with the crucial caveat of chemical compatibility.

Table 1: Predicted Solubility and Compatibility of 3,6-Dichloropyridine-2-carbonyl chloride in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Compatibility & Rationale |

| Aprotic Non-Polar | Toluene, Hexane, Benzene | Moderate to Good | Compatible. These solvents are chemically inert towards the acyl chloride group. Dissolution is driven by van der Waals forces. Toluene is often a preferred choice due to its ability to dissolve aromatic compounds. |

| Aprotic Polar | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile (MeCN), Dimethylformamide (DMF) | Good to Excellent | Compatible. These solvents offer favorable dipole-dipole interactions without providing a reactive proton. They are excellent choices for creating a homogeneous reaction medium. DCM and Chloroform are particularly effective for initial dissolution.[1][3] |

| Protic Polar | Water, Alcohols (Methanol, Ethanol), Primary/Secondary Amines | Incompatible | Highly Reactive. These solvents will rapidly and often violently react with the acyl chloride, leading to its decomposition into the corresponding carboxylic acid, ester, or amide.[2][4] These are not suitable solvents if the integrity of the starting material is required. |

The Causality of Solvent Selection: A Mechanistic Perspective

The choice of solvent is not merely about dissolution; it is a critical parameter that can dictate the outcome of a synthetic transformation. The primary directive is to avoid solvents that can act as nucleophiles.

The reaction with protic solvents like water is an irreversible hydrolysis that yields 3,6-dichloropyridine-2-carboxylic acid and hydrogen chloride gas, often observed as white misty fumes.[2][4] This reactivity underscores the necessity of using anhydrous solvents and performing manipulations under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from compromising the material.[3][5]

Experimental Protocol for Solubility Determination

Given the absence of standardized quantitative data, an empirical approach is necessary to determine the solubility of 3,6-Dichloropyridine-2-carbonyl chloride in a specific solvent for a given application. The following protocol provides a reliable method for this determination.

4.1 Safety Precautions:

-

3,6-Dichloropyridine-2-carbonyl chloride is toxic if swallowed and causes skin and serious eye irritation.

-

It is corrosive and reacts with moisture to produce hydrogen chloride gas.[2][6]

-

All manipulations must be conducted in a well-ventilated fume hood.

-

Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[6]

4.2 Materials and Equipment:

-

3,6-Dichloropyridine-2-carbonyl chloride (solid)

-

Anhydrous organic solvent of interest

-

Small, dry glass vials with screw caps

-

Analytical balance (readable to 0.1 mg)

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Inert gas supply (Nitrogen or Argon)

4.3 Step-by-Step Methodology:

-

Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere to remove any residual moisture.

-

Aliquot Solvent: Add a precise volume (e.g., 2.0 mL) of the anhydrous test solvent to a pre-weighed, dry vial containing a small magnetic stir bar.

-

Initial Massing: Accurately weigh a starting amount of 3,6-Dichloropyridine-2-carbonyl chloride (e.g., 50 mg) and record the mass.

-

Incremental Addition: Add a small, known mass of the compound to the solvent. Cap the vial, purge with inert gas, and stir vigorously at a constant, recorded temperature (e.g., 25 °C).

-

Observation: Observe for complete dissolution. If the solid dissolves completely, proceed to the next step. If not, allow for an extended stirring time (e.g., 30 minutes) to ensure equilibrium is reached.

-

Iterative Process: Continue adding small, pre-weighed increments of the compound. After each addition, record the total mass added and observe for complete dissolution.

-

Saturation Point: The saturation point is reached when a small amount of solid material remains undissolved after vigorous stirring for an extended period (e.g., >1 hour).

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Total mass of compound added until saturation) / (Volume of solvent used)

// Define nodes Start [label="Start: Oven-Dried Glassware\n& Anhydrous Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; AddSolvent [label="1. Add precise volume\nof anhydrous solvent to vial", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddSolute [label="2. Add small, known mass\nof solute", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stir [label="3. Cap, purge with N2/Ar,\nand stir at constant T", fillcolor="#FBBC05", fontcolor="#202124"]; Observe [label="4. Observe for dissolution", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Saturated [label="Saturation Point Reached:\nSolid remains undissolved", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Calculate [label="5. Calculate Solubility\n(mg/mL)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", fillcolor="#F1F3F4", fontcolor="#202124"];

// Define edges Start -> AddSolvent; AddSolvent -> AddSolute; AddSolute -> Stir; Stir -> Observe; Observe -> AddSolute [label="Completely Dissolved"]; Observe -> Saturated [label="Solid Persists"]; Saturated -> Calculate; Calculate -> End; } केंद Caption: Experimental workflow for determining solubility.

Conclusion and Recommendations

The solubility of 3,6-Dichloropyridine-2-carbonyl chloride is fundamentally governed by its high reactivity. For practical applications in research and development, the compound should be considered readily soluble in common polar aprotic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate, and moderately soluble in non-polar aromatic solvents like toluene. The use of any protic solvent is strongly contraindicated due to rapid decomposition.

It is imperative for scientists to empirically verify the solubility in their chosen solvent system under their specific reaction conditions. The protocol provided herein offers a self-validating system to achieve this with scientific rigor and safety. By understanding the interplay between the chemical nature of 3,6-Dichloropyridine-2-carbonyl chloride and the properties of the solvent, researchers can ensure the integrity of their starting materials, optimize reaction conditions, and achieve more reliable and reproducible outcomes.

References

Sources

Strategic Sourcing & Technical Utilization of 3,6-Dichloropyridine-2-carbonyl chloride

An In-Depth Technical Guide on the Commercial Sourcing and Utilization of 3,6-Dichloropyridine-2-carbonyl chloride.

Executive Summary

3,6-Dichloropyridine-2-carbonyl chloride (CAS: 45701-49-3), often referred to as 3,6-dichloropicolinoyl chloride, is a critical electrophilic intermediate in the synthesis of pyridine-based agrochemicals, most notably the herbicide Clopyralid and its analogs.[1][2][3]

For researchers and drug development professionals, procuring this compound presents a specific challenge: hydrolytic instability . While the parent acid is a stable commodity, the acid chloride is highly moisture-sensitive, leading to rapid degradation into 3,6-dichloropicolinic acid and hydrochloric acid upon exposure to ambient air. Consequently, the "commercial supply" landscape is bifurcated into two distinct strategies:

-

Direct Procurement: Sourcing from specialized fine chemical vendors (high cost, logistics risks).

-

In-Situ Generation: Sourcing the stable precursor (3,6-Dichloropyridine-2-carboxylic acid) and generating the chloride on-demand (high reliability, lower cost).

This guide provides a technical roadmap for both strategies, including validated protocols for synthesis, quality assurance, and handling.

Part 1: The Technical Profile

Before engaging suppliers, the end-user must define the required specifications based on the compound's intrinsic properties.

| Property | Technical Data | Implication for Sourcing/Handling |

| CAS Number | 45701-49-3 | Use this for specific searches; do not confuse with the acid (1702-17-6). |

| Molecular Formula | C₆H₂Cl₃NO | Contains three chlorine atoms; two on the ring, one reactive acyl chloride. |

| Physical State | Low-melting solid / Oil | Often supplied as a melt or solid that liquefies easily. |

| Reactivity | High Electrophile | Reacts violently with water/alcohols. Must be stored under Argon/Nitrogen. |

| Key Impurities | 3,6-Dichloropicolinic acid | Result of hydrolysis.[2][4][5][6] Checks for "Hydrolyzable Chlorine" are crucial. |

Part 2: The Supply Landscape (Make vs. Buy)

The decision to buy the isolated acid chloride versus synthesizing it from the acid is the single most important logistical choice.

Option A: Direct Procurement (The "Buy" Route)

-

Target Audience: High-throughput screening labs requiring milligram quantities where synthesis time is the bottleneck.

-

Supplier Types:

-

Catalog Suppliers: Very few major catalogs (e.g., Sigma, Fisher) stock the chloride directly due to shelf-life issues.

-

Specialized Fine Chemical Vendors: Companies like MolPort , BenchChem , and Capot Chemical often list this item.

-

Custom Synthesis CROs: For kilogram scale, contract manufacturing organizations (CMOs) will synthesize and ship under inert gas.

-

Recommended Commercial Sources (Direct Chloride):

-

Note: Availability fluctuates. Verify "In Stock" vs. "Lead Time".

-

MolPort: Aggregates stock from niche suppliers.

-

BenchChem: Often supplies building blocks for agro-research.

-

Ambeed: Frequently lists specialized pyridine derivatives.

-

Option B: Precursor Sourcing (The "Make" Route)

-

Target Audience: Process chemists and scale-up teams.

-

Strategy: Purchase the stable 3,6-Dichloropyridine-2-carboxylic acid (CAS: 1702-17-6) and convert it.

-

Benefits: Infinite shelf life of precursor, higher purity control, 40-60% cost reduction.

Recommended Commercial Sources (Precursor Acid - CAS 1702-17-6):

- Sigma-Aldrich (Merck): High purity analytical grades.

- TCI Chemicals: Reliable bulk supplier for pyridine acids.

- Thermo Scientific Chemicals: Good availability of 95%+ grades.

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision matrix for sourcing and the subsequent handling workflow.

Figure 1: Strategic decision matrix for sourcing 3,6-Dichloropyridine-2-carbonyl chloride based on operational scale and stability constraints.

Part 4: Technical Protocols (Self-Validating Systems)

If choosing the "Make" route (Option B) or verifying a purchased lot (Option A), the following protocols ensure scientific integrity.

Protocol 1: Validated Synthesis from Precursor

-

Objective: Convert 3,6-Dichloropyridine-2-carboxylic acid to the acid chloride.

-

Mechanism: Nucleophilic acyl substitution using Thionyl Chloride (

) with DMF catalysis.

Reagents:

-

3,6-Dichloropyridine-2-carboxylic acid (1.0 equiv)

-

Thionyl Chloride (5.0 equiv) - Excess acts as solvent and reagent.

-

DMF (Catalytic, 2-3 drops) - Essential for forming the reactive Vilsmeier intermediate.

Step-by-Step Methodology:

-

Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser topped with a

drying tube or -

Addition: Charge the flask with the carboxylic acid. Add Thionyl Chloride slowly. Add catalytic DMF.

-

Reaction: Heat the mixture to reflux (

) for 2-3 hours.-

Validation Point: The suspension should become a clear solution as the acid converts to the liquid acid chloride. Evolution of

and

-

-

Isolation: Cool to room temperature. Remove excess

under reduced pressure (rotary evaporator with a base trap).-

Note: Co-evaporate with dry toluene (2x) to remove trace thionyl chloride.

-

-

Result: The residue is the crude acid chloride (usually an off-white solid or viscous oil), ready for immediate use.

Protocol 2: Quality Assurance via Derivatization

Direct GC analysis of acid chlorides is unreliable due to on-column hydrolysis. You must derivatize the sample to a stable ester or amide.

Derivatization Method (Methanolysis):

-

Sampling: Take ~10 mg of the acid chloride sample.

-

Reaction: Dissolve in 1 mL of dry Methanol (MeOH).

-

Reaction:

-

-

Neutralization: Add 1 drop of Pyridine or Triethylamine to neutralize the HCl (optional, protects column).

-

Analysis: Inject into GC-MS or HPLC.

-

Target Peak: Methyl 3,6-dichloropyridine-2-carboxylate.[7]

-

Impurity Peak: If the original sample was wet/degraded, you will see the acid peak (broad/tailing) or distinct retention time shift depending on column pH.

-

Part 5: Handling & Supply Chain Risk Management

Storage Specifications

-

Atmosphere: Strictly Inert (Argon preferred over Nitrogen for density).

-

Temperature:

(Refrigerated). -

Container: Glass with Teflon-lined caps. Parafilm is insufficient; use electrical tape or secondary containment with desiccant.

Regulatory & Safety (SDS Highlights)

-

Hazards: Causes severe skin burns and eye damage (H314). Reacts violently with water (EUH014).

-

Transport: Class 8 Corrosive. Packing Group II.

-

Odor: Pungent, acrid odor (indicates HCl release).

References

-

Dow AgroSciences LLC. (1978). Preparation of 3,6-dichloropicolinic acid.[1][4][5][6][8] US Patent 4,087,431. Link

-

BenchChem. (2025). Application Notes and Protocols for the Use of 3,5-Dichloropyridine in Agrochemical Synthesis. BenchChem Technical Library. Link

-

Royal Society of Chemistry. (2020). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention. Analytical Methods.[3][9][10][11][12] Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15553, Clopyralid. (Parent Acid Data). Link

-

LGC Standards. (2025). Methyl 3,6-dichloropyridine-2-carboxylate (Analytical Standard).[7]Link

Sources

- 1. WO2021237945A1 - Method for preparing 3,6-dichloropyrazine-2-carbonitrile - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) DOI:10.1039/D0AY00263A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. US4087431A - Preparation of 3,6-dichloropicolinic acid - Google Patents [patents.google.com]

- 7. Methyl 3,6-dichloropyridine-2-carboxylate [lgcstandards.com]

- 8. CN101235512A - Electrolytic synthesis method of 3,6-dichloropicolinic acid - Google Patents [patents.google.com]

- 9. diverdi.colostate.edu [diverdi.colostate.edu]

- 10. japsonline.com [japsonline.com]

- 11. mdpi.com [mdpi.com]

- 12. US3004027A - Process for purification of 3,6-dichloropyridazine - Google Patents [patents.google.com]

Methodological & Application

Acylation reactions using 3,6-Dichloropyridine-2-carbonyl chloride

Application Note: Precision Acylation using 3,6-Dichloropyridine-2-carbonyl chloride

Part 1: Executive Summary & Chemical Profile

3,6-Dichloropyridine-2-carbonyl chloride (CAS: 16866-53-8) is a high-value electrophile used extensively in the synthesis of agrochemicals (e.g., Clopyralid derivatives) and pharmaceutical intermediates (e.g., clonidine analogs).[1] While commercially available, its hydrolytic instability often necessitates in situ generation from its parent acid, 3,6-dichloropicolinic acid (CAS: 1702-17-6).[1]

This guide provides a rigorous framework for utilizing this reagent, addressing its unique reactivity profile: a highly electrophilic carbonyl carbon deactivated sterically by the ortho-chloro group (C3) but electronically activated by the pyridine nitrogen.[1]

Chemical Identity

| Property | Detail |

| IUPAC Name | 3,6-Dichloropyridine-2-carbonyl chloride |

| Common Name | 3,6-Dichloropicolinoyl chloride |

| CAS Number | 16866-53-8 |

| Precursor CAS | 1702-17-6 (3,6-Dichloropicolinic acid) |

| Molecular Weight | 210.44 g/mol |

| Physical State | Low-melting solid or oil (highly moisture sensitive) |

| Storage | Inert atmosphere (Ar/N₂), < 4°C, Desiccated |

Part 2: Mechanistic Insight & Reactivity

Successful acylation with this compound requires balancing three competing factors:

-

Electrophilic Activation: The pyridine nitrogen (an electron-withdrawing heteroatom) increases the electrophilicity of the carbonyl carbon compared to a standard benzoyl chloride, accelerating nucleophilic attack.[1]

-

Steric Hindrance (The Ortho-Effect): The chlorine atom at the C3 position creates significant steric bulk.[1] This hinders the approach of bulky nucleophiles, often requiring higher reaction temperatures or stronger bases than typical picolinoyl chlorides.[1]

-

Competency of SNAr (Side Reaction Risk): The C6 position is activated for Nucleophilic Aromatic Substitution (SNAr). Strong nucleophiles (e.g., thiols, alkoxides) or high temperatures can lead to displacement of the C6-chlorine, forming impurities.[1]

Reaction Pathway Visualization

Figure 1: Reaction logic flow for 3,6-dichloropicolinoyl chloride, highlighting the critical activation step and potential divergence into SNAr side reactions.[1]

Part 3: Detailed Experimental Protocols

Protocol A: In-Situ Generation of Acid Chloride (Recommended)

Rationale: Commercial acid chloride degrades rapidly.[1] Fresh generation ensures stoichiometry and purity.

Reagents:

-

3,6-Dichloropicolinic acid (1.0 equiv)[1]

-

Thionyl Chloride (SOCl₂) (5.0 - 10.0 equiv)[1]

-

N,N-Dimethylformamide (DMF) (Catalytic, 1-2 drops)[1]

-

Solvent: None (Neat) or Toluene (if volume is required)[1]

Procedure:

-

Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HCl/SO₂ gases.

-

Addition: Charge the flask with 3,6-dichloropicolinic acid. Add Thionyl Chloride carefully. Add 1 drop of dry DMF (catalyst).[1]

-